![molecular formula C14H12O4S B2371498 2-[(Benzenesulfonyl)methyl]benzoic acid CAS No. 300396-14-9](/img/structure/B2371498.png)
2-[(Benzenesulfonyl)methyl]benzoic acid
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Overview
Description
2-[(Benzenesulfonyl)methyl]benzoic acid is an organic compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol . It is characterized by the presence of a benzenesulfonyl group attached to a benzoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]benzoic acid typically involves the reaction of benzenesulfonic acid with 2-(bromomethyl)benzoic acid methyl ester in dry dimethylformamide at room temperature. The resulting ester is then hydrolyzed using an aqueous sodium hydroxide solution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Sulfonamides and sulfonyl esters.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Exhibits similar sulfonation reactions but lacks the benzoic acid moiety.
Sulfonyl chlorides: Similar reactivity in nucleophilic substitution reactions.
Sulfonamides: Share the sulfonyl group but differ in their overall structure and reactivity.
Uniqueness
2-[(Benzenesulfonyl)methyl]benzoic acid is unique due to the combination of the benzenesulfonyl and benzoic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its simpler counterparts .
Biological Activity
2-[(Benzenesulfonyl)methyl]benzoic acid, also known as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a benzenesulfonyl group attached to a benzoic acid moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H13O3S. The key features of this compound include:
- A benzenesulfonyl group that can enhance solubility and bioavailability.
- A carboxylic acid functional group that may participate in various biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives targeting carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors, have shown promise in inhibiting tumor growth and metastasis. The sulfonamide moiety is often associated with high affinity for CAIX, suggesting that this compound may also interact with this target, potentially leading to anticancer effects .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : By targeting specific enzymes such as CAIX and COX, the compound may disrupt critical pathways involved in cancer progression and inflammation.
- Modulation of Cellular Signaling : The compound may influence signaling pathways related to cell proliferation and survival, thereby exerting its biological effects.
Case Studies
- Study on Antitumor Activity : A recent study explored the effects of sulfonamide derivatives on tumor cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines, supporting its potential use as an anticancer agent .
- Inflammation Model : In a model of acute inflammation, administration of sulfonamide derivatives resulted in decreased levels of pro-inflammatory cytokines, indicating their potential for therapeutic use in inflammatory diseases .
Data Tables
Q & A
Q. Basic: What are the standard synthetic routes for 2-[(Benzenesulfonyl)methyl]benzoic acid, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonation : Introduce the benzenesulfonyl group via electrophilic substitution using sulfuric acid or chlorosulfonic acid under controlled conditions (0–5°C) to minimize side reactions .
Methylation : React the sulfonated intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH) to form the methyl ester .
Hydrolysis : Convert the ester to the carboxylic acid using aqueous NaOH (1–2 M) under reflux (80–100°C, 4–6 hours) .
Purification :
- Liquid-Liquid Extraction : Separate acidic intermediates using dichloromethane/water phases.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for final product isolation .
Q. Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy :
- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functional groups .
- HPLC : Purity assessment using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
Q. Advanced: How do reaction conditions (solvent, temperature) influence yield in benzenesulfonyl group incorporation?
Data-Driven Analysis:
Condition | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|
Chlorosulfonic acid | DCM | 0–5 | 62% | |
Sulfuric acid | Toluene | 25 | 48% | |
Key Findings : |
- Low temperatures (0–5°C) reduce polysubstitution, improving regioselectivity .
- Polar aprotic solvents (e.g., DCM) enhance sulfonation efficiency compared to non-polar alternatives .
Q. Advanced: How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?
Methodological Approach :
Structural Validation : Confirm compound integrity via LC-MS to rule out degradation .
Assay Optimization :
- MIC Testing : Use standardized microbial strains (e.g., E. coli ATCC 25922) and broth microdilution (CLSI guidelines) .
- Control Compounds : Compare with known sulfonamide antibiotics (e.g., sulfamethoxazole) to validate assay conditions .
SAR Analysis : Evaluate substituent effects (e.g., electron-withdrawing groups on the benzene ring enhance activity) .
Q. Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB: 1AJX for β-lactamase) to model binding to sulfonamide-recognizing enzymes .
- MD Simulations : GROMACS for stability analysis (10 ns simulations, AMBER force field) to assess ligand-protein complex dynamics .
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling (e.g., CYP450 inhibition risk) .
Q. Advanced: How can regioselectivity challenges in sulfonation be mitigated?
Experimental Design :
- Directing Groups : Introduce temporary protecting groups (e.g., nitro or methoxy) to orient sulfonation .
- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to stabilize transition states and improve para-selectivity .
- Microwave Synthesis : Reduce reaction time (30 mins vs. 6 hours) and enhance yield via controlled dielectric heating .
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZRMILCNUTXDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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